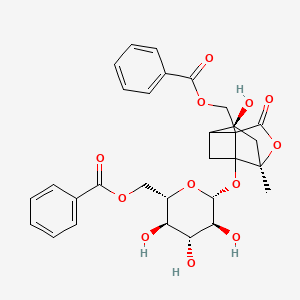

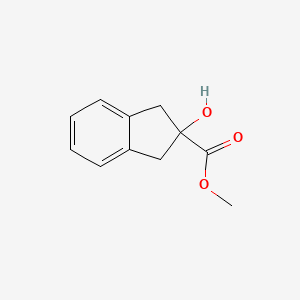

N-(3-hydroxy-4,4-dimethylpentyl)-1-(m-tolyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-hydroxy-4,4-dimethylpentyl)-1-(m-tolyl)methanesulfonamide, also known as L-165,041, is a selective and potent antagonist of the oxytocin receptor. The oxytocin receptor is a G-protein coupled receptor that is involved in a variety of physiological processes, including social bonding, reproduction, and stress responses. The use of L-165,041 in scientific research has provided insights into the role of the oxytocin receptor in these processes.

Applications De Recherche Scientifique

Hydroxyl Radical Reactions and Organic Chemistry

Research on hydroxyl radical-induced oxidation reveals insights into the reactions of methanesulfonyl radicals, which are closely related to the chemistry of methanesulfonamides. For example, the oxidation of methanesulfinic acid by hydroxyl radicals generates methanesulfonic acid among other products, highlighting the reactivity of sulfonic acid derivatives in radical reactions (Flyunt et al., 2001). This study underscores the importance of understanding radical chemistry in the context of organic synthesis and environmental chemistry.

Analytical Chemistry Applications

Dimethyl sulfoxide (DMSO) is used as a probe for detecting hydroxyl radicals, producing methane sulfinic acid as a primary product. This method provides a quantitative measure of hydroxyl radical generation in aqueous systems (Steiner & Babbs, 1990), showcasing how sulfonamide derivatives can be used in analytical chemistry for radical detection and quantification.

Electrospray Mass Spectrometry

The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents in electrospray ionization mass spectrometry (ESI-MS) for analyzing hydrophobic compounds demonstrates the utility of sulfonamide derivatives in enhancing the solubility and analysis of such compounds (Szabó & Kele, 2001). This application is crucial for the analysis of a wide range of hydrophobic biological and synthetic molecules.

Organocatalysis

Prolyl sulfonamides, including derivatives like prolyl methanesulfonamide, have been explored as enantioselective organocatalysts for aldol reactions (Bellis et al., 2005). This research highlights the role of sulfonamide derivatives in asymmetric synthesis, providing a pathway to produce chiral molecules efficiently.

Microbial Metabolism

Methanesulfonic acid, closely related to methanesulfonamides, is metabolized by aerobic bacteria as a sulfur source, underscoring the biological relevance and potential biotechnological applications of sulfonic acids and their derivatives (Kelly & Murrell, 1999). Understanding these metabolic pathways can lead to advancements in environmental microbiology and bioremediation strategies.

Propriétés

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S/c1-12-6-5-7-13(10-12)11-20(18,19)16-9-8-14(17)15(2,3)4/h5-7,10,14,16-17H,8-9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLUJKKSXIQAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCC(C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-4,4-dimethylpentyl)-1-(m-tolyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2991102.png)

![3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2991103.png)

![(E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2991107.png)

![1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2991110.png)

![2-[(3,3-Difluorocyclobutyl)-[(4-methylfuran-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2991114.png)

![N-[3-Oxo-3-(2-propylmorpholin-4-yl)propyl]prop-2-enamide](/img/structure/B2991115.png)

![5-chloro-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-carboxamide](/img/structure/B2991116.png)

![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2991118.png)